1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound with notable structural and functional properties. It is characterized by the presence of a hydroxyphenyl group and a pyridinone moiety, which contribute to its unique chemical behavior and potential applications in various fields.
This compound can be synthesized through various chemical methods, primarily involving the condensation of 4-hydroxyacetophenone with 2,6-dimethylpyridine. The synthesis typically requires specific conditions, including the use of a base and an appropriate solvent.
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is classified as a pyridinone derivative. Its molecular formula is , and it has a molecular weight of approximately 215.25 g/mol. The compound is also recognized for its biological activity and potential therapeutic applications, particularly in medicinal chemistry.
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the following steps:
The molecular structure of 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one features:
| Property | Value |
|---|---|
| CAS Number | 385374-16-3 |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4-one |
| InChI Key | MPECBZRQPNPTCM-UHFFFAOYSA-N |
The structural representation can be derived from its SMILES notation: CC1=CC(=O)C=C(N1C2=CC=C(C=C2)O)C.
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one can undergo various chemical transformations:
The mechanism by which 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one exerts its biological effects involves:
Research indicates that compounds with similar structures often exhibit significant biological activity, including antimicrobial and anticancer properties .
Relevant data from studies indicate that derivatives of this compound have shown promising biological activity in vitro against various cancer cell lines .
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has several applications across different scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2